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Abstract

Metofoline (methofoline), an opioid analgesic of the tetrahydroisoquinoline class, was
discovered in the 1950s by researchers at Hoffmann-La Roche.[1] Marketed under the trade
name Versidyne for the management of postoperative pain, it exhibited an analgesic efficacy
comparable to that of codeine.[1][2] However, its clinical use was short-lived, as it was
withdrawn from the market in 1965 due to the emergence of severe ophthalmic side effects,
specifically the development of cataracts in dogs during preclinical studies.[1][2] This technical
guide provides a comprehensive overview of the discovery, history, and available preclinical
data on Metofoline, including its chemical properties, analgesic activity, and the circumstances
leading to its withdrawal.

Introduction

The mid-20th century was a period of intense research and development in the field of
analgesics, with a focus on identifying alternatives to morphine with a more favorable side-
effect profile. It was within this context that a team of Swiss researchers at Hoffmann-La Roche
synthesized and characterized Metofoline, a novel isoquinoline derivative.[1] Unlike many
other opioids, Metofoline is not structurally related to the morphine alkaloid series, but it does
share some structural similarities with the non-opioid alkaloid papaverine.[1] This guide aims to
consolidate the available scientific information on Metofoline, presenting a detailed account of
its history, chemical characteristics, and preclinical pharmacology.
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Discovery and History

Metofoline was first synthesized in the 1950s by a team at Hoffmann-La Roche.[1] Following
preclinical evaluation that suggested an analgesic potential similar to codeine, it was
introduced to the market for the treatment of postoperative pain under the brand name
Versidyne.[1][2] However, subsequent preclinical toxicology studies revealed a significant and
alarming side effect: the induction of cataracts in dogs.[1][2] This finding led to the withdrawal
of Metofoline from the market in 1965, halting its further clinical development.[1][2]

Chemical Properties

Metofoline is a synthetic, racemic compound with the chemical name 1-(p-
chlorophenethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline. Its chemical structure
is distinct from the phenanthrene nucleus of morphine and its derivatives.

Property Value

Molecular Formula C20H24CINO:2

Molecular Weight 345.87 g/mol

IUPAC Name 1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-2-
methyl-1,2,3,4-tetrahydroisoquinoline

CAS Number 2154-02-1

Pharmacological Profile
Analgesic Activity

Metofoline's primary pharmacological effect is analgesia, mediated through its interaction with
opioid receptors. Preclinical studies established its analgesic efficacy to be in the same range
as codeine.[1][2] The analgesic activity resides primarily in the levorotatory (R)-enantiomer,
which is approximately three times more potent than codeine. The (S)-enantiomer is
considered inactive.[1]

Further research into analogues of Metofoline, where the 4'-chloro group was substituted with
other electron-withdrawing groups, revealed structure-activity relationships. A fluoro derivative
was slightly more potent than the chloro-substituted Metofoline, while a nitro derivative was
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the most potent, with the racemic 4'-nitromethopholine being about 20 times more potent than
codeine.[1] Later studies by Bristol-Myers in the 1960s on related derivatives suggested the
potential for significantly increased analgesic activity, with some compounds being over 50
times more potent than codeine in animal studies.[1]

Table 1: Relative Analgesic Potency of Metofoline and its Analogs

Compound Relative Potency (vs. Codeine)
Metofoline (racemic) ~1x

(R)-Metofoline ~3x

(S)-Metofoline Inactive

4'-fluoro analog Slightly > 1x

4'-nitro analog (racemic) ~20x

Bristol-Myers derivatives >50x

Mechanism of Action and Signaling Pathways

As an opioid analgesic, Metofoline is presumed to exert its effects through agonism at opioid
receptors, primarily the mu-opioid receptor (MOR). The activation of these G-protein coupled
receptors (GPCRS) typically leads to a cascade of intracellular events.

While specific studies on Metofoline's signaling are scarce due to its early withdrawal, the
general mechanism for opioid agonists involves the following pathway:

o Receptor Binding: Metofoline binds to the MOR on the neuronal cell membrane.
» G-Protein Activation: This binding event activates inhibitory G-proteins (Gi/0).

« Inhibition of Adenylyl Cyclase: The activated G-proteins inhibit the enzyme adenylyl cyclase,
leading to a decrease in intracellular cyclic adenosine monophosphate (CAMP) levels.

e Modulation of lon Channels: The G-protein activation also leads to the opening of inwardly
rectifying potassium (K+) channels and the closing of voltage-gated calcium (Ca2+)
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channels.

» Neuronal Inhibition: The combined effect of reduced cAMP and altered ion flux is a
hyperpolarization of the neuron and a decrease in the release of nociceptive
neurotransmitters, resulting in analgesia.

Adenylyl Cyclase

Hyperpolarization

Click to download full resolution via product page

Figure 1: Proposed signaling pathway for Metofoline's analgesic action.

Experimental Protocols

Due to the historical nature of Metofoline's development, specific, detailed experimental
protocols from the original studies are not readily available in modern databases. However,
based on standard pharmacological practices of the era and current methodologies, the
following represents plausible protocols for the key experiments that would have been
conducted.

Synthesis of Metofoline

The synthesis of 1-(substituted-phenethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-
methylisoquinolines like Metofoline typically involves a Bischler-Napieralski reaction followed
by reduction and N-methylation.

Protocol:
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Amide Formation: 3,4-Dimethoxyphenethylamine is reacted with p-chlorophenylacetyl
chloride in an inert solvent (e.g., dichloromethane) in the presence of a base (e.qg.,
triethylamine) to form the corresponding amide.

Cyclization (Bischler-Napieralski): The amide is then treated with a dehydrating agent such
as phosphorus oxychloride (POCIs) or polyphosphoric acid (PPA) to induce cyclization,
forming a 3,4-dihydroisoquinoline intermediate.

Reduction: The C=N double bond of the dihydroisoquinoline is reduced to a single bond
using a reducing agent like sodium borohydride (NaBHa4) to yield the tetrahydroisoquinoline
core.

N-Methylation: The secondary amine of the tetrahydroisoquinoline is methylated using a
methylating agent such as formaldehyde and formic acid (Eschweiler-Clarke reaction) or
methyl iodide to give the final product, Metofoline.

Synthesis of Metofoline

N<(3.4-Dimethoxyphenethyl)-2-
(4-chloropheny)acetamide

3,4-Dimethoxyphenethylamine +
p-Chlorophenylacetyl chioride

Click to download full resolution via product page

Figure 2: General synthetic workflow for Metofoline.

Opioid Receptor Binding Assay
To determine the binding affinity of Metofoline for opioid receptors, a competitive radioligand
binding assay would be employed.

Protocol:

 Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g.,
from rat brain homogenate or cells transfected with the human mu-opioid receptor) are
prepared.
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o Assay Setup: In a multi-well plate, the following are added in triplicate:

o Total Binding: Membranes, a radiolabeled opioid ligand (e.g., [3H]-DAMGO for the mu-
receptor), and assay buffer.

o Non-specific Binding: Membranes, radioligand, and a high concentration of a non-labeled
universal opioid antagonist (e.g., naloxone) to saturate all receptors.

o Competitive Binding: Membranes, radioligand, and varying concentrations of Metofoline.
 Incubation: The plate is incubated to allow the binding to reach equilibrium.

« Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate
bound from free radioligand.

o Quantification: The radioactivity retained on the filters is measured using a scintillation
counter.

o Data Analysis: The concentration of Metofoline that inhibits 50% of the specific binding of
the radioligand (ICso) is determined. The ICso is then converted to a binding affinity constant
(Ki) using the Cheng-Prusoff equation.

In Vivo Analgesic Assay (Hot-Plate Test)

The hot-plate test is a common method to assess the central analgesic activity of drugs.
Protocol:
o Animal Acclimatization: Mice or rats are acclimated to the testing room and apparatus.

» Baseline Latency: Each animal is placed on a hot plate maintained at a constant temperature
(e.g., 55°C), and the time until a nociceptive response (e.g., paw licking, jumping) is
recorded. A cut-off time is set to prevent tissue damage.

o Drug Administration: Animals are divided into groups and administered different doses of
Metofoline (or vehicle control) via a specific route (e.g., intraperitoneal, oral).
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o Post-treatment Latency: At various time points after drug administration, the hot-plate latency
is measured again.

o Data Analysis: An increase in the latency to respond compared to the baseline and vehicle-
treated animals indicates an analgesic effect. The dose that produces a 50% of the
maximum possible effect (EDso) can be calculated.

Toxicology and Withdrawal from the Market

The primary reason for the withdrawal of Metofoline was the discovery that it caused cataracts
in dogs during long-term toxicity studies. The exact mechanism by which Metofoline induced
cataracts is not well-documented in readily available literature, but it was a sufficiently severe
finding to halt its clinical use.

Conclusion

Metofoline represents an interesting chapter in the history of analgesic drug development. As
a non-morphine-like opioid, it demonstrated the potential for developing structurally novel
analgesics. However, its story also serves as a crucial reminder of the importance of thorough
preclinical toxicology studies. While the compound itself is no longer in use, the knowledge
gained from its development and the reasons for its withdrawal have contributed to the broader
understanding of drug safety and the ongoing quest for safer and more effective pain
management therapies. The exploration of its analogs with significantly higher potency also
highlights the potential of the tetrahydroisoquinoline scaffold for the design of future analgesic
agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Metofoline: A Technical Guide to its Discovery, History,
and Preclinical Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1203475#metofoline-discovery-and-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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